molecular formula C12H8FNO2 B15091213 5-Fluoro-6-phenylpicolinic acid

5-Fluoro-6-phenylpicolinic acid

Cat. No.: B15091213
M. Wt: 217.20 g/mol
InChI Key: OPZXZMXJRJXUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-6-phenylpicolinic acid is a fluorinated derivative of picolinic acid, characterized by the presence of a fluorine atom at the 5-position and a phenyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-phenylpicolinic acid typically involves the introduction of the fluorine atom and the phenyl group onto the picolinic acid scaffold. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride, is used to introduce the fluorine atom. The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using phenylboronic acid and a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-phenylpicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Fluoro-6-phenylpicolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-6-phenylpicolinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzymes or the modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-phenylpicolinic acid is unique due to the combined presence of both the fluorine atom and the phenyl group, which imparts distinct chemical and biological properties. This dual substitution pattern enhances its potential for diverse applications compared to its analogs .

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

5-fluoro-6-phenylpyridine-2-carboxylic acid

InChI

InChI=1S/C12H8FNO2/c13-9-6-7-10(12(15)16)14-11(9)8-4-2-1-3-5-8/h1-7H,(H,15,16)

InChI Key

OPZXZMXJRJXUBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=N2)C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.